molecular formula C12H13NO2 B11897983 8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

Cat. No.: B11897983
M. Wt: 203.24 g/mol
InChI Key: DJZBGQPEAGNGGC-UHFFFAOYSA-N
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Description

Structural Significance of 8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one in Natural Product Chemistry

The molecular structure of this compound (trolline) is defined by a bicyclic pyrrolo[2,1-a]isoquinoline core fused with a partially hydrogenated pyrrolidine ring. The compound’s molecular formula, $$ \text{C}{12}\text{H}{13}\text{NO}_{2} $$, reflects the presence of two hydroxyl groups at positions 8 and 9, which are critical for its hydrogen-bonding interactions and solubility profile. The tetrahydropyrrolo subunit introduces conformational rigidity, while the isoquinoline moiety provides aromaticity, creating a hybrid system that balances lipophilicity and polarity.

A distinguishing feature of trolline is its stereochemical complexity, with four contiguous stereocenters at positions 1, 5, 6, and 10B. This configuration influences its three-dimensional shape and binding affinity to biological targets. For instance, the hydroxyl groups at C8 and C9 enable interactions with enzymatic active sites, potentially explaining its reported antibacterial and anti-inflammatory properties. Comparative studies of pyrrolo[2,1-a]isoquinoline derivatives highlight trolline’s structural uniqueness (Table 1).

Table 1: Structural and Bioactive Features of Select Pyrrolo[2,1-a]isoquinoline Alkaloids

Compound Core Structure Functional Groups Bioactivity Natural Source
Trolline Tetrahydropyrrolo[2,1-a]isoquinoline 8,9-Dihydroxy Antibacterial, Anti-inflammatory Mirabilis jalapa
Crispine A Pyrrolo[2,1-a]isoquinoline None Antitumor Centaurea crispa
Oleracein E Dihydropyrrolo[2,1-a]isoquinoline Methoxy, Hydroxy Antioxidant Portulaca oleracea
Lamellarin D Pyrrolo[2,1-a]isoquinoline Aryl esters Cytotoxic Marine mollusks

The hydrogenated rings in trolline reduce aromatic conjugation compared to fully unsaturated analogs like crispine A, potentially enhancing metabolic stability. Nuclear magnetic resonance (NMR) studies confirm the regioselectivity of its hydroxylation pattern, with no observed regioisomers in natural isolates. This structural precision underscores the evolutionary optimization of trolline for specific ecological roles, such as plant defense mechanisms against microbial pathogens.

Historical Context of Pyrrolo[2,1-a]isoquinoline Core in Bioactive Alkaloids

The discovery of pyrrolo[2,1-a]isoquinoline alkaloids traces back to the mid-20th century, with early interest driven by their structural resemblance to tropane alkaloids and morphine-derived frameworks. Crispine A, first isolated from Centaurea crispa in the 1980s, marked a pivotal milestone due to its antitumor activity, spurring synthetic efforts to replicate its complex architecture. By the 1990s, trolline was identified in Mirabilis jalapa, expanding the family’s diversity and highlighting the role of hydroxylation in modulating bioactivity.

Synthetic challenges dominated early research, as the pyrrolo[2,1-a]isoquinoline core required innovative cyclization strategies. For example, the first total synthesis of crispine A in 1997 employed a 1,3-dipolar cycloaddition between isoquinolinium ylides and activated alkenes, a method later adapted for trolline. These efforts revealed the scaffold’s versatility, enabling modular substitutions to optimize pharmacological properties.

The 2000s saw renewed interest in pyrrolo[2,1-a]isoquinolines with the discovery of lamellarins, marine-derived alkaloids with potent cytotoxicity against multidrug-resistant cancers. Trolline’s isolation from traditional medicinal plants further validated the scaffold’s relevance to drug discovery, bridging ethnobotanical knowledge and modern pharmacology. Today, over 50 naturally occurring pyrrolo[2,1-a]isoquinoline derivatives have been cataloged, with synthetic analogs exploring substitutions at positions 3, 8, and 9 to enhance target selectivity.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

8-hydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one

InChI

InChI=1S/C12H13NO2/c14-9-1-2-10-8(7-9)5-6-13-11(10)3-4-12(13)15/h1-2,7,11,14H,3-6H2

InChI Key

DJZBGQPEAGNGGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1C3=C(CC2)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Multicomponent Reactions with Isatin and Tetrahydroisoquinoline

A prominent method for constructing the pyrrolo[2,1-a]isoquinoline core involves multicomponent reactions (MCRs) between isatin derivatives, tetrahydroisoquinoline (THIQ), and terminal alkynes. Benzoic acid-catalyzed reactions in toluene at 90°C yield N-substituted carboxamides, as demonstrated by the synthesis of 7aaa (86% yield) from isatin (1a ), THIQ (5a ), and phenylacetylene (3a ) . Key optimizations include:

EntryCatalyst (20 mol%)SolventTemp (°C)Time (h)Yield (%)
1TFAToluene502272
4PhCO₂HToluene801884
11PhCO₂HToluene901686

The reaction proceeds via spirooxindole intermediates, with benzoic acid enhancing efficiency by facilitating imine formation and cyclization . While this method primarily yields carboxamides, introducing a hydroxyl group at C-8 would require post-synthetic modification, such as demethylation of methoxy precursors.

Reductive Amination and Demethylation Strategies

A two-step approach involves reductive amination followed by demethylation. For instance, phenethylamine reacts with phthalic acid derivatives in the presence of P₄O₁₀/TfOH to form 8-methoxy intermediates, which are reduced with NaBH₄ to yield tetrahydro derivatives . Subsequent demethylation using HBr/AcOH or BBr₃ could furnish the 8-hydroxy analog.

Example Procedure :

  • 8-Methoxy Intermediate Synthesis :

    • React 8-methoxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one with phenethylamine in P₄O₁₀/TfOH at 100°C for 2 h .

  • Demethylation :

    • Treat with 48% HBr/AcOH (1:1) under reflux for 4 h to cleave the methoxy group .

Parham Cyclization and α-Amidoalkylation

Parham cyclization of 2-carbamoylmethyl-3,4-dihydroisoquinolinium salts with hydrazine hydrate generates functionalized pyrrolo[2,1-a]isoquinolines. For example, compound 3a (82% yield) forms via intramolecular α-amidoalkylation, followed by retro-Diels-Alder reactions . Introducing a hydroxyl group at C-8 would require starting materials with masked hydroxy groups (e.g., acetoxy or benzyloxy), which can be deprotected post-cyclization.

Gram-Scale Synthesis and Functionalization

The scalability of pyrrolo[2,1-a]isoquinoline synthesis is demonstrated by gram-scale reactions. For instance, 7aaa is obtained in 85% yield at a 2.04 mmol scale using benzoic acid in toluene . Post-synthetic modifications, such as oxidation or hydroxylation, could introduce the 8-hydroxy group, though specific examples are absent in the literature.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is C12H13N3O. The compound features a bicyclic structure with a tetrahydropyrrole ring fused to an isoquinoline moiety, which contributes to its chemical reactivity and biological properties. The presence of a hydroxyl group at the 8-position enhances its interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits a variety of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells, demonstrating promising antiproliferative effects .
  • Neuroprotective Effects : This compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent .

Synthetic Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

  • Multicomponent Reactions : These reactions involve the condensation of isatin derivatives with tetrahydroisoquinolines under specific conditions to yield the desired product .
  • Functional Group Manipulation : The introduction of hydroxyl groups at strategic positions can enhance the compound's biological activity and solubility .

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

  • Anticancer Drug Development : A study evaluated the antiproliferative activity of this compound against multiple cancer cell lines. Results indicated that it could significantly reduce cell viability in HeLa and HT-29 cells compared to control groups .
  • Neuroprotective Assays : In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a β3-adrenergic receptor agonist, it binds to and activates these receptors, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The position and number of hydroxyl/methoxy groups significantly influence physicochemical and biological properties. Key analogs include:

Stereochemical Considerations

  • Configuration at 10b : The 10b position is a critical stereogenic center. For example, (10bR)-8,9-dihydroxy-... (Oleracein E) is pharmacologically active, while (10bS)-isomers may exhibit divergent properties .
  • Enantioselective Synthesis : Methods such as Cu(OTf)₂/Pybox-catalyzed cyclization (for 8,9-dimethoxy derivatives) and n-BuLi-mediated lithiation (for (R)- and (S)-isomers) ensure precise stereocontrol .

Key Research Findings and Gaps

Structural-Activity Relationship (SAR): 8,9-Dihydroxy derivatives exhibit stronger bioactivity than mono-hydroxy or dimethoxy analogs, likely due to increased hydrogen-bonding capacity . Methyl or benzyl groups at 10b (e.g., SF24a) improve metabolic stability .

Synthetic Challenges :

  • Enantioselective synthesis of the target compound (8-hydroxy-) remains unexplored. Current methods focus on di- or tri-substituted derivatives .

Natural vs. Synthetic Sources :

  • Natural isolates (e.g., trolline) often occur as racemates, whereas synthetic routes yield enantiopure forms .

Biological Activity

8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of approximately 219.24 g/mol. The compound features a unique bicyclic structure characterized by a tetrahydropyrrole ring fused to an isoquinoline moiety, with a hydroxyl group at the 8-position contributing to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, derivatives of tetrahydropyrroloisoquinolines have been evaluated for their antiproliferative activities against various cancer cell lines. In one study, compounds were synthesized and tested against A431 (epidermoid carcinoma) and A549 (lung carcinoma) cell lines using MTT assays. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that modifications in the structure could enhance their efficacy as anticancer agents .

Antiviral Activity

The antiviral potential of this compound has also been investigated. In a study focusing on H5N1 avian influenza viruses, various derivatives were screened for their ability to inhibit viral growth. The findings revealed that some compounds demonstrated substantial antiviral activity with minimal cytotoxicity against human cell lines. Notably, the activity was correlated with the lipophilicity of the compounds and the electron-withdrawing properties of substituents on the anilide ring .

Antibacterial Activity

The antibacterial properties of this compound have been explored as well. Studies indicated that certain derivatives exhibited significant inhibition against various pathogenic bacteria. For example, derivatives were tested against Gram-positive and Gram-negative strains, showing varying degrees of effectiveness compared to standard antibiotics .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological activity:

Modification Biological Activity Remarks
Hydroxyl group at position 8Enhanced anticancer activityCritical for interaction with biological targets
Electron-withdrawing substituentsIncreased antiviral activityCorrelates with improved lipophilicity
Substituents on the isoquinoline moietyVariable antibacterial efficacyStructural diversity leads to varied activity

Case Study 1: Anticancer Activity Evaluation

In a recent study published in PubMed, researchers synthesized a series of tetrahydropyrroloisoquinoline derivatives and evaluated their antiproliferative activities against A431 and A549 cell lines. The most promising compound showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral effects of derivatives against H5N1 influenza viruses. Compounds exhibiting high lipophilicity were found to correlate with increased antiviral potency while maintaining low cytotoxicity levels. This study suggests that optimizing lipophilicity may be a viable strategy for enhancing antiviral efficacy in future drug design efforts .

Q & A

Q. What are the optimal synthetic routes for 8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one, and how are key intermediates characterized?

Methodological Answer: The enantioselective synthesis involves multi-step reactions under inert atmospheres (e.g., argon), using reagents like NaH in toluene at 110°C to form intermediates. Key steps include:

  • Step 1: Reaction of precursor (5) with NaH/toluene under Ar to yield (S)-6 .
  • Step 2: Cyclization via n-BuLi/THF and ClCO₂Me to generate (S)-3, followed by Pd/C-catalyzed hydrogenation to obtain the final product .
    Characterization:
  • NMR: ¹H and ¹³C NMR (e.g., δ 7.56–7.15 for aromatic protons, δ 153.8 for carbonyl carbons) .
  • Mass Spectrometry: HRMS confirms molecular weight (e.g., m/z 365.1636 for C₂₂H₂₃NO₄) .
  • Chromatography: Silica gel column purification with solvents like petroleum ether/ethyl acetate .

Q. How is the stereochemical configuration of the compound validated during synthesis?

Methodological Answer:

  • Chiral HPLC: Enantiomeric excess (up to 98.5% ee) is determined using chiral stationary phases .
  • Optical Rotation: Measured polarimetrically (e.g., [α]D values for (S)- and (R)-enantiomers) .
  • X-ray Crystallography: Resolves absolute configuration in crystalline derivatives (e.g., tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one derivatives) .

Advanced Research Questions

Q. How can catalytic asymmetric methods improve the synthesis of pyrrolo[2,1-a]isoquinoline scaffolds?

Methodological Answer:

  • Cu(OTf)₂/Pybox Catalysis: Enables enantioselective tandem reactions of tertiary enamides, yielding the core structure with high diastereoselectivity .
  • Key Parameters:
    • Temperature control (-78°C for lithiation steps) .
    • Solvent optimization (THF for nucleophilic additions, ethyl acetate for hydrogenation) .
  • Yield Optimization: Adjusting catalyst loading (e.g., 10 mol% Cu(OTf)₂) and reaction time (6–12 hours) .

Q. What computational strategies are used to predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Models correlation energy and electron density gradients to predict reaction pathways (e.g., Colle-Salvetti functional adaptations) .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction intermediates (e.g., THF stabilization of acyliminium ions) .
  • ADMET Prediction: Evaluates bioavailability and toxicity using tools like SwissADME or ADMETlab .

Q. How do structural modifications (e.g., hydroxylation, methylation) affect biological activity?

Methodological Answer:

  • Derivative Synthesis:
    • Methylation: Introducing 8,9-dimethoxy groups enhances stability but reduces solubility (logP increases by ~0.5 units) .
    • Hydroxylation: 8,9-dihydroxy derivatives show improved anti-inflammatory activity (IC₅₀: 12.5 μM in RAW264.7 cells) .
  • Biological Assays:
    • Antimicrobial Testing: MIC values against E. coli (32 μg/mL) and S. aureus (16 μg/mL) .
    • Enzyme Inhibition: Competitive inhibition of COX-2 (Ki: 8.3 μM) via molecular docking studies .

Data Contradiction and Resolution

Q. How are discrepancies in NMR data resolved for structurally similar derivatives?

Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing C-10b from C-1 in tetrahydropyrrolo scaffolds) .
  • Isotopic Labeling: ¹³C-enriched intermediates clarify signal assignments (e.g., carbonyl carbons at δ 171–173 ppm) .
  • Cross-Validation: Compare synthetic derivatives with natural analogs (e.g., trolline from Mirabilis jalapa) .

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?

Resolution:

  • Catalyst Screening: Chiral Pybox ligands vs. BINOL-phosphates may alter transition-state symmetry .
  • Reaction Monitoring: In-situ IR spectroscopy tracks enantiomer formation kinetics .
  • Post-Synthetic Purification: Recrystallization in hexane/isopropanol improves ee from 85% to >95% .

Pharmacological Evaluation

Q. What in vitro models are used to assess the compound’s anti-inflammatory effects?

Methodological Answer:

  • RAW264.7 Macrophages: LPS-induced TNF-α suppression (EC₅₀: 18.7 μM) measured via ELISA .
  • NO Scavenging Assay: IC₅₀ of 22.4 μM using Griess reagent .
  • Molecular Targets: Docking studies identify interactions with NF-κB p65 subunit (binding energy: -9.2 kcal/mol) .

Q. How is the blood-brain barrier (BBB) permeability predicted for neuroactive derivatives?

Methodological Answer:

  • PAMPA-BBB Assay: Permeability coefficient (Pe) > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration .
  • QSAR Models: Topological polar surface area (TPSA < 60 Ų) and logD (1.5–2.5) correlate with CNS activity .

Natural Product Isolation and Validation

Q. How is trolline isolated from Mirabilis jalapa, and how is purity confirmed?

Methodological Answer:

  • Extraction: Polar fractions (methanol/water, 7:3) subjected to flash chromatography .
  • Isolation: HPLC-DAD (C18 column, acetonitrile/water gradient) yields >98% purity .
  • Validation: Co-injection with synthetic standard and LC-MS/MS fragmentation (m/z 219.1008 [M+H]⁺) .

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